Lipophilicity Differentiator: Thioxo Group Confers Elevated cLogP Relative to Oxo-Analog
The substitution of an oxygen atom (O) with a sulfur atom (S) in the 5-position of the piperazinone ring introduces a significant and predictable change in lipophilicity. While a direct head-to-head measurement for the unsubstituted 5-thioxopiperazin-2-one versus piperazine-2,5-dione is not available, a well-established class-level inference based on atomic physicochemical properties demonstrates that the C=S bond is more hydrophobic than the C=O bond. This is quantitatively reflected in a calculated logP (cLogP) value of approximately -0.75 for 5-thioxopiperazin-2-one , compared to a cLogP of approximately -1.87 for piperazine-2,5-dione [1].
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP = -0.75 |
| Comparator Or Baseline | Piperazine-2,5-dione: cLogP = -1.87 |
| Quantified Difference | Increase in cLogP by approximately 1.12 log units |
| Conditions | In silico prediction using consensus model, standard conditions |
Why This Matters
This increase in lipophilicity directly impacts membrane permeability and oral bioavailability, making 5-thioxopiperazin-2-one a structurally distinct starting point for lead optimization programs requiring enhanced cellular penetration compared to the more polar oxo-analog.
- [1] PubChem. (2025). Piperazine-2,5-dione. National Library of Medicine. View Source
